2-Hydroxy-3-propyl-2-cyclopenten-1-one

Description

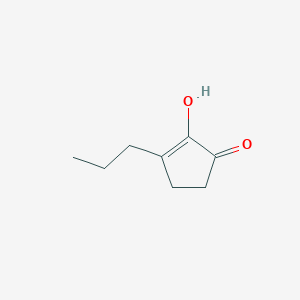

Structure

2D Structure

3D Structure

Properties

CAS No. |

25684-04-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-hydroxy-3-propylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3 |

InChI Key |

XAXYCXCTGDUBNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=O)CC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Propyl 2 Cyclopenten 1 One and Analogues

Established Synthetic Routes

Established synthetic routes for cyclopentenone derivatives, including 2-hydroxy-3-propyl-2-cyclopenten-1-one, often rely on classical organic reactions that have been refined over decades. These methods are known for their reliability and versatility in creating the cyclopentenone scaffold.

Condensation Reactions

Intramolecular aldol (B89426) condensation of 1,4-dicarbonyl compounds is a fundamental and widely employed strategy for the synthesis of cyclopentenones. nih.govnih.govbohrium.comresearchgate.net This reaction involves the formation of an enolate from one carbonyl group, which then attacks the second carbonyl group within the same molecule to form a five-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated cyclopentenone.

| Reactant | Catalyst/Reagents | Product | Typical Yield |

| Substituted Octane-2,5-dione | Base (e.g., NaOH, KOH) | This compound | Moderate to High |

This table is illustrative and actual yields may vary depending on specific reaction conditions and the nature of the substituents.

Dehydration and Isomerization Pathways

Dehydration and isomerization are crucial steps that often follow the initial ring-forming reaction, particularly in condensation pathways, to yield the final stable cyclopentenone product. In the context of the aldol condensation described above, the initially formed β-hydroxy cyclopentanone (B42830) readily undergoes dehydration under the reaction conditions (acidic or basic catalysis and/or heat) to introduce the double bond in the ring.

Furthermore, the resulting 3-propyl-cyclopent-2-en-1-one can exist in equilibrium with its enol tautomer, this compound. The position of this equilibrium is influenced by factors such as solvent and temperature, with the enol form often being significantly stable. Isomerization of an allylic olefin into a divinyl ketone can also be a key initial step in certain cyclopentenone syntheses, setting the stage for subsequent cyclization reactions like the Nazarov cyclization. nih.gov

| Starting Material | Conditions | Key Transformation | Product |

| β-hydroxy cyclopentanone | Acid or Base, Heat | Dehydration | α,β-unsaturated cyclopentenone |

| 3-propyl-cyclopent-2-en-1-one | Spontaneous | Tautomerization | This compound |

This table illustrates the general transformations involved in dehydration and isomerization pathways.

Cyclization Reactions (e.g., Nazarov, Pauson-Khand)

Nazarov Cyclization: The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through a pentadienyl cation intermediate, which cyclizes to form an oxyallyl cation that subsequently eliminates a proton to give the cyclopentenone product. To synthesize this compound via this route, a suitably substituted divinyl ketone would be required as the starting material.

Pauson-Khand Reaction: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.orgnih.govuwindsor.ca This reaction is highly convergent and can be used to construct complex cyclopentenone-containing molecules. For the synthesis of this compound, 1-pentyne (B49018) could serve as the alkyne component, reacting with ethylene (B1197577) and carbon monoxide in the presence of a suitable catalyst. The initial product would be 3-propyl-2-cyclopenten-1-one, which exists in equilibrium with its enol form.

| Reaction | Reactants | Catalyst/Mediator | Product |

| Nazarov Cyclization | Substituted divinyl ketone | Lewis or Brønsted acid | Substituted cyclopentenone |

| Pauson-Khand Reaction | 1-Pentyne, Ethylene, Carbon Monoxide | Co₂(CO)₈ or other transition metal complexes | 3-Propyl-2-cyclopenten-1-one |

This table provides a general overview of the reactants and catalysts for these cyclization reactions.

Novel and Green Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of chemical compounds. This has led to the exploration of biocatalytic and electrochemical approaches for the production of cyclopentenones and their derivatives.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. frontiersin.orggoogle.comcapes.gov.br While specific biocatalytic routes to this compound are not extensively documented, related transformations suggest potential pathways. For instance, enzymes such as transketolases and aldolases are known to catalyze the formation of carbon-carbon bonds in the synthesis of various keto-sugars and related compounds.

A plausible biocatalytic approach could involve the enzymatic conversion of renewable feedstocks, such as carbohydrates or furfural (B47365) derivatives, into a suitable diketone precursor, which could then undergo a spontaneous or enzyme-catalyzed intramolecular cyclization. Research into engineered enzymes and metabolic pathways could open up new avenues for the green synthesis of this and other valuable cyclopentenones.

| Biocatalytic Approach | Key Enzyme/Process | Potential Precursor |

| Enzymatic C-C bond formation and cyclization | Aldolases, Transketolases | Carbohydrate-derived intermediates |

| Whole-cell biotransformation | Engineered metabolic pathways | Renewable feedstocks (e.g., glucose, furfural) |

This table outlines potential biocatalytic strategies for the synthesis of the target compound.

Electrochemical Synthesis

Electrochemical methods offer a green alternative to traditional organic synthesis by using electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. nih.govnist.govutdallas.edursc.orgacs.org The electrochemical synthesis of cyclopentenone derivatives is an emerging field. One potential strategy involves the electrochemical cyclization of appropriately functionalized acyclic precursors. For example, the electro-oxidative coupling of an enolate with an internal acceptor could initiate a ring-closing cascade.

While a direct electrochemical synthesis of this compound has not been specifically reported, the development of electrosynthetic methods for carbon-carbon bond formation and cyclization suggests that such a route is feasible. Future research in this area could lead to efficient and sustainable processes for the production of substituted cyclopentenones.

| Electrochemical Method | Key Principle | Potential Application |

| Electro-oxidative Cyclization | Anodic oxidation to generate a radical cation intermediate that undergoes cyclization. | Synthesis of the cyclopentenone ring from an open-chain precursor. |

| Electro-reductive Coupling | Cathodic reduction to generate a radical anion that initiates a coupling and cyclization cascade. | Formation of the five-membered ring through a reductive pathway. |

This table highlights potential electrochemical approaches for the synthesis of the target compound.

Sustainable Raw Material Utilization (e.g., Fructose-based)

The use of renewable biomass as a starting material for chemical synthesis is a cornerstone of green chemistry. Fructose (B13574), a readily available and relatively inexpensive monosaccharide, has been identified as a viable precursor for the synthesis of cyclopentenone derivatives. nih.gov This approach offers a sustainable alternative to traditional petroleum-based synthetic routes.

One documented method describes the preparation of 2-hydroxy-3-methyl-2-cyclopenten-1-one, a close analogue of the target compound, directly from fructose. This process involves a two-step catalytic reaction. nih.gov Initially, fructose undergoes hydrodeoxygenation in a hydrogen atmosphere, catalyzed by a Palladium-based catalyst, to yield 1-hydroxy-2,5-hexanedione. This intermediate is then subjected to an intramolecular aldol condensation (isomerization) to form the final cyclopentenone product. nih.gov The reaction is conducted in water as a solvent, avoiding the use of toxic and harmful reagents, which underscores its environmentally friendly nature. nih.gov

Table 1: Fructose-based Synthesis of 2-Hydroxy-3-methyl-2-cyclopenten-1-one nih.gov

| Step | Reaction Type | Catalyst | Atmosphere | Product |

|---|---|---|---|---|

| 1 | Hydrodeoxygenation | Pd-based hydrogenation catalyst | Hydrogen | 1-Hydroxy-2,5-hexanedione |

This method is noted for its simple production process, high total yield, and mild reaction conditions, making it an attractive pathway for industrial-scale production. nih.gov The purification of the final product can be achieved through recrystallization. nih.gov

Stereoselective Synthesis

The biological activity of many complex molecules is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral cyclopentenones is of paramount importance. acs.org These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a single stereoisomer. Strategies to achieve this include enantioselective, diastereoselective, and chiral auxiliary-based approaches.

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. Various catalytic systems have been developed to produce chiral cyclopentenones with high enantiomeric excess (ee).

One powerful strategy is the desymmetrization of achiral tricarbonyl compounds using chiral N-heterocyclic carbene (NHC) catalysts. nih.gov This method involves an intramolecular aldol reaction to construct functionalized cyclopentenes bearing a quaternary carbon stereocenter. For instance, the reaction of an achiral tricarbonyl substrate with an unsaturated aldehyde, catalyzed by a chiral triazolium salt derived from L-phenylalanine, can yield an α,α-disubstituted cyclopentene (B43876) with high enantioselectivity. nih.gov The proposed mechanism involves the formation of a chiral nucleophilic enol, which then participates in an enantioselective aldol reaction, followed by decarboxylation of a β-lactone intermediate. nih.gov

Another effective method is the palladium-catalyzed asymmetric allylic alkylation. nih.gov This has been used to generate chiral tertiary alcohol stereocenters, which are key features in certain cyclopentenediol building blocks. For example, the enantioselective palladium-catalyzed allylic alkylation of a dioxanone substrate can produce the desired chiral tertiary alcohol in good yield and high enantiomeric excess. This intermediate can then be converted into a chiral cyclopentenone framework through a sequence involving Wacker oxidation and an intramolecular aldol condensation. nih.gov

Table 2: Enantioselective Synthesis of Cyclopentenone Precursors

| Method | Catalyst/Reagent | Substrate Type | Product Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| NHC-Catalyzed Desymmetrization | Chiral Triazolium Salt | Achiral Tricarbonyl | Quaternary Stereocenter | Up to 83% | nih.gov |

Cooperative catalysis, combining a Lewis acid and a chiral Brønsted acid, has also been successfully applied in the highly enantioselective silicon-directed Nazarov reaction to produce chiral cyclopentenones. organic-chemistry.org

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when creating multiple stereocenters in a single molecule.

In the context of cyclopentenone synthesis, diastereocontrol can be achieved through various reaction cascades. For example, the Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone, can be controlled to produce functionalized cyclopentenones with adjacent stereocenters. nih.gov By using a copper(II) complex, the reaction can proceed through a stereospecific sequence of cyclization followed by a suprafacial shift, leading to a high degree of diastereoselectivity. nih.gov The relative stereochemistry of the newly formed centers is dictated by the stereochemistry of the starting divinyl ketone and the reaction pathway. nih.gov

Another approach involves cascade Michael reactions. The reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can lead to the formation of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org While this example produces a six-membered ring, the principles of controlling stereochemistry through tandem conjugate additions are applicable to the synthesis of substituted five-membered rings as well. The diastereoselectivity arises from a thermodynamically controlled intramolecular Michael addition, where the bulky substituents adopt a stable equatorial orientation in the transition state. beilstein-journals.org

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Menthol (B31143) has been employed as a chiral auxiliary for the enantioselective synthesis of a cyclopentenone intermediate. acs.org In this strategy, the enol group of a 1,3-cyclopentadione is condensed with chiral menthol. The subsequent isopropylation reaction proceeds with diastereoselectivity, yielding a mixture of separable epimers. After separation, the desired diastereomer can be converted to the target chiral cyclopentenone, effectively transferring the chirality from the menthol auxiliary to the cyclopentenone core. acs.org

Another example involves the use of a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of a glycosyl donor to control the stereoselective formation of 1,2-cis glycosidic linkages. nih.gov This strategy relies on the formation of an intermediate β-sulfonium ion that forces an incoming alcohol to attack from the α-face, resulting in a stereoselective bond formation. nih.gov While applied to glycosylation, the principle of using a tethered chiral group to direct the approach of a reagent is a fundamental strategy in asymmetric synthesis that can be adapted to the construction of chiral cyclopentenone systems.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 Propyl 2 Cyclopenten 1 One

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. By combining data from various spectroscopic methods, a detailed and unambiguous picture of 2-Hydroxy-3-propyl-2-cyclopenten-1-one can be assembled.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS provides a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₈H₁₂O₂. nih.govnih.govnist.gov This composition gives a calculated monoisotopic mass of 140.083729621 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | nih.govnih.govnist.gov |

| Average Mass | 140.18 g/mol | nih.gov |

| Monoisotopic Mass | 140.083729621 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the ring). The two methylene groups within the cyclopentenone ring would likely appear as complex multiplets. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide signals for each of the eight carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 200-220 ppm. The two sp² carbons of the double bond would appear in the vinylic region (around 100-150 ppm), with the carbon bearing the hydroxyl group being more downfield. The sp³ carbons of the propyl group and the cyclopentenone ring would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~200-220 |

| Vinylic (C=C-OH) | - | ~140-150 |

| Vinylic (C=C-propyl) | - | ~110-120 |

| Hydroxyl (-OH) | Variable (broad singlet) | - |

| Ring CH₂ | ~2.2-2.7 | ~30-40 |

| Propyl -CH₂- (attached to ring) | ~2.1-2.5 | ~25-35 |

| Propyl -CH₂- | ~1.4-1.8 | ~20-25 |

| Propyl -CH₃ | ~0.8-1.1 | ~10-15 |

Note: These are estimated values based on general chemical shift theory and data from similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. While a specific experimental IR spectrum for this compound is noted as available in spectral databases, the detailed peak data is not publicly accessible. nih.gov However, the characteristic absorption bands can be predicted based on its structure and comparison to the parent molecule, 2-cyclopenten-1-one (B42074). chemicalbook.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1700-1720 cm⁻¹. A broad band corresponding to the O-H stretch of the enolic hydroxyl group would be anticipated in the region of 3200-3600 cm⁻¹. The C=C double bond stretch would likely appear around 1640-1680 cm⁻¹. Absorptions for C-H stretching of the aliphatic propyl and cyclopentenone ring protons would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=C double bond stretch would be expected to be a strong and sharp signal, as it represents a change in polarizability. The C=O stretch would also be visible, though typically weaker in Raman than in IR. The various C-H bending and stretching modes would also be present.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak/Broad |

| Alkyl C-H | C-H Stretch | 2850-2960 | 2850-2960 |

| Carbonyl (C=O) | C=O Stretch | 1700-1720 (strong) | Moderate |

| Alkene (C=C) | C=C Stretch | 1640-1680 (variable) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The this compound molecule contains a conjugated enone system (C=C-C=O), which is expected to give rise to distinct absorptions in the UV region.

While specific experimental UV-Vis data for this compound is not found in the surveyed literature, analogous α,β-unsaturated ketones typically exhibit two main absorption bands:

A strong absorption (high molar absorptivity) at shorter wavelengths (around 220-250 nm) corresponding to a π → π* transition.

A weaker absorption (low molar absorptivity) at longer wavelengths (around 300-330 nm) corresponding to an n → π* transition of the carbonyl group.

The exact position of these absorption maxima (λ_max) can be influenced by the solvent and the specific substitution pattern on the chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and stereochemical information.

There is no evidence in the current literature to suggest that the crystal structure of this compound has been determined. However, the structure of the closely related analog, 2-Hydroxy-3-methyl-2-cyclopenten-1-one, has been confirmed by X-ray crystallography. wikipedia.org This suggests that if a suitable single crystal of the propyl-substituted compound could be grown, X-ray diffraction analysis would be a feasible and powerful method for its complete structural elucidation. Such an analysis would confirm the planarity of the cyclopentenone ring and the specific conformation of the propyl side chain in the solid state.

Advanced Hyphenated Techniques in Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the confirmation of structure for pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. The National Institute of Standards and Technology (NIST) and PubChem databases contain GC-MS data for this compound. nih.govnist.gov In a typical GC-MS analysis, the compound is first separated from other components on a gas chromatography column. The retention index (a measure of where the compound elutes) provides one piece of identifying information. Upon elution, the compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a chemical fingerprint. The fragmentation of this compound would likely involve cleavage of the propyl chain and fragmentation of the cyclopentenone ring, providing further structural confirmation. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses where derivatization is not desired, LC-MS is an invaluable tool. While specific LC-MS studies on this compound are not detailed, methods developed for its methyl analog are applicable. sielc.com Reverse-phase HPLC could be used to separate the compound, which would then be introduced into a mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This would typically yield the protonated molecular ion [M+H]⁺, confirming the molecular weight. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a daughter ion spectrum that is characteristic of the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, which possesses sufficient volatility, GC-MS is an ideal method for its detection and structural characterization. The process involves the introduction of the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound obtained through electron ionization (EI). nist.gov This spectrum is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 140.18 g/mol . nist.govnih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragments arise from the cleavage of the propyl side chain and the cyclopentenone ring.

GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | nist.govnih.gov |

| Molecular Weight | 140.18 g/mol | nist.govnih.gov |

| CAS Registry Number | 25684-04-2 | nist.gov |

| Kovats Retention Index (Standard non-polar) | 1188 | nih.gov |

Major Peaks in the Electron Ionization Mass Spectrum

| m/z | Putative Fragment |

|---|---|

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M-CH₃]⁺ |

| 112 | [M-C₂H₄]⁺ or [M-CO]⁺ |

| 97 | [M-C₃H₇]⁺ |

| 69 | C₅H₉O⁺ |

This table is based on the interpretation of the mass spectrum available from the NIST WebBook. nist.gov

The Kovats retention index, a relative measure of a compound's elution time, further aids in its identification when compared against standard databases. nih.gov For this compound, established retention indices on both polar and non-polar GC columns provide a high degree of confidence in its identification within a sample matrix. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more versatile approach for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. This makes LC-MS particularly valuable for the analysis of complex matrices such as food extracts, biological fluids, and environmental samples, where this compound might be present. LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. acs.org

The analysis of cyclopentenedione (B8730137) derivatives, a class of compounds to which this compound belongs, has been successfully demonstrated using techniques like ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov Such methods allow for the effective ionization and fragmentation of the target compounds, providing detailed structural information and enabling their differentiation from isomers. nih.gov The choice of ionization source, such as atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI), can be optimized to enhance the sensitivity for specific analytes. nih.gov

When analyzing complex mixtures, a significant challenge in LC-MS is the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. rsc.org To mitigate these effects, various strategies are employed, including thorough sample preparation, the use of appropriate internal standards, and advanced chromatographic techniques like two-dimensional LC (2D-LC). acs.orgrsc.org

For the analysis of this compound in a complex sample, a typical LC-MS/MS workflow would involve:

Sample Preparation: Extraction of the analyte from the matrix followed by a clean-up step to remove interfering substances.

Chromatographic Separation: Injection of the extract onto a reversed-phase LC column (e.g., C18) to separate the compound from other components based on polarity.

Ionization: Introduction of the eluent into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) to generate charged molecules.

MS Analysis: Selection of the precursor ion (m/z 141 for [M+H]⁺) in the first mass analyzer.

Fragmentation: Collision-induced dissociation (CID) of the precursor ion in the collision cell.

MS/MS Analysis: Detection of the resulting product ions in the second mass analyzer, providing a highly specific fragmentation pattern for confident identification and quantification.

The development of robust LC-MS methods is crucial for the trace analysis of compounds like this compound in various applications, from food science to metabolomics. nih.gov

Computational and Theoretical Investigations of 2 Hydroxy 3 Propyl 2 Cyclopenten 1 One

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in predicting the characteristics of molecules. For cyclic enones like the subject compound, these methods elucidate the interplay of structure and energy.

Computational studies, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), have been effectively used to determine the equilibrium geometries of related compounds like 2-hydroxy-3-methyl-2-cyclopenten-1-one. researchgate.net These calculations help in understanding the planarity of the cyclopentene (B43876) ring and the orientation of the substituent groups. For the related 2-cyclopenten-1-one (B42074), the ground electronic state (S₀) possesses a planar Cₛ symmetry due to its conjugated double bonds. researchgate.net This planarity is largely retained in the excited singlet state S₁(n,π). researchgate.net However, the excited triplet states T₁(n,π) and T₂(π,π*) are known to lack planar symmetry. researchgate.net Geometry optimization calculations are crucial for establishing the most stable three-dimensional structure of the molecule, which is the foundation for all other computational predictions.

Table 1: Computational Methods for Geometry Optimization

| Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Calculation of energies and geometries for tautomers of 2-hydroxy-3-methyl-2-cyclopenten-1-one. researchgate.net |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For the analogous 2-hydroxy-3-methyl-2-cyclopenten-1-one, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute the frequencies and intensities of vibrational bands, as well as NMR chemical shifts. researchgate.net The results of these theoretical predictions have shown good agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis derived from these calculations provides a detailed assignment of vibrational modes, offering a thorough interpretation of the infrared and Raman spectra. researchgate.net

Understanding the chemical reactivity of 2-Hydroxy-3-propyl-2-cyclopenten-1-one involves mapping out potential reaction pathways and identifying the associated transition states. While specific studies on this compound are not detailed in the provided context, computational methods are generally employed to explore mechanisms such as photoinduced reactions. For instance, studies on other α-hydroxy ketones show that they can participate in photoinduced reactions, where electron donor-acceptor complexes are formed, leading to various products. acs.orgacs.org Analyzing these pathways involves calculating the energy of reactants, products, intermediates, and transition states to determine the reaction kinetics and thermodynamics.

Tautomerism and Isomerism

Tautomerism is a critical aspect of the chemistry of this compound, defining its structural and reactive properties.

The compound exists in a dynamic equilibrium between two tautomeric forms: a keto form (3-propyl-1,2-cyclopentanedione) and an enol form (this compound). fiveable.me This keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. openstax.org The position of this equilibrium is influenced by factors such as solvent and temperature. In most simple monocarbonyl compounds, the keto form is overwhelmingly favored. openstax.orglibretexts.org However, for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by conjugation and intramolecular hydrogen bonding, making it more predominant. libretexts.orglibretexts.org

For the closely related 2-Hydroxy-3-methyl-2-cyclopenten-1-one, the enol tautomer is the more thermodynamically favored form. acs.orgwikipedia.org This stability is attributed to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond. libretexts.org

Quantum chemical calculations provide quantitative insights into the relative stabilities of tautomers. Studies on 2-hydroxy-3-methyl-2-cyclopenten-1-one have documented that the keto-enol tautomer is the most stable structure based on total energy calculations. researchgate.net Quantum calculations confirm that the enol form is strongly favored over the diketo tautomer. wikipedia.org The energy difference between the tautomers dictates their relative populations at equilibrium.

Table 2: Tautomer Stability Findings for 2-Hydroxy-3-methyl-2-cyclopenten-1-one

| Tautomer | Relative Stability | Supporting Evidence |

|---|---|---|

| Enol Form (2-Hydroxy-3-methyl-2-cyclopenten-1-one) | More Stable / Thermodynamically Favored | Quantum calculations indicate the enol is strongly favored. wikipedia.org Total energy calculations show the keto-enol tautomer (T1) is the most stable structure. researchgate.net |

Solvent Effects on Tautomeric Preferences

There are no available studies in the scientific literature that specifically investigate the effect of different solvents on the tautomeric equilibrium of this compound. The molecule can theoretically exist in equilibrium between its enol form (this compound) and its diketone tautomer (3-propylcyclopentane-1,2-dione). However, without experimental or computational data, the influence of solvent polarity and hydrogen bonding capabilities on the stability of each tautomer remains uncharacterized.

For related compounds, such as 2-hydroxy-3-methyl-2-cyclopenten-1-one, quantum calculations have indicated a strong preference for the enol tautomer. nih.govwikipedia.org The extent to which the propyl substituent, as opposed to a methyl group, influences this equilibrium in various solvents has not been computationally explored for the target compound. Studies on other systems have shown that solvent polarity can significantly influence tautomeric equilibria. nih.govrsc.org

Conformational Analysis

Exploration of Conformational Space

A detailed exploration of the conformational space of this compound through computational methods has not been reported in the literature. Such an analysis would involve identifying the various low-energy conformations arising from the flexibility of the propyl side chain and the puckering of the cyclopentenone ring. While computational conformational studies have been conducted on similar structures, demonstrating the existence of multiple stable conformers, this specific information is absent for the propyl derivative. nih.gov

Intramolecular Interactions and Hydrogen Bonding

The nature and strength of intramolecular interactions, particularly the hydrogen bond between the hydroxyl group and the carbonyl oxygen within this compound, have not been a subject of specific computational investigation. In similar enolic systems, this intramolecular hydrogen bond is a key factor in determining the most stable conformation. mdpi.com The geometric parameters and energetic contributions of this bond in the context of the propyl-substituted cyclopentenone ring are yet to be determined.

Potential Energy Surface Mapping

No studies concerning the mapping of the potential energy surface (PES) of this compound are available. A PES mapping would provide valuable insights into the energy barriers between different conformers and the pathways for conformational interconversion. Ab initio and DFT calculations are common methods for generating such surfaces, but they have not been applied to this specific molecule in published research. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy 3 Propyl 2 Cyclopenten 1 One

Electrophilic Reactions

No specific studies detailing the electrophilic reactions of 2-Hydroxy-3-propyl-2-cyclopenten-1-one, such as alkylation or acylation at the hydroxyl group or the carbon framework, were found in the surveyed literature. While α,β-unsaturated ketones and enols are known to undergo electrophilic attack, specific examples, conditions, and outcomes for this compound have not been documented.

Nucleophilic Reactions

There is a lack of specific research on the nucleophilic reactions involving this compound. Generally, cyclopentenone structures can undergo nucleophilic conjugate addition (Michael addition) at the β-carbon of the enone system or direct addition at the carbonyl carbon. However, no literature detailing these reactions specifically for the propyl-substituted hydroxycyclopentenone was identified.

Radical Reactions

Information regarding the radical reactions of this compound is not available in the current body of scientific literature. While the compound is formed during pyrolysis, which involves radical pathways, its own subsequent reactivity with radical species has not been a subject of focused study. rsc.orgamazonaws.com

Pericyclic Reactions (e.g., Diels-Alder)

No studies documenting the participation of this compound in pericyclic reactions, such as the Diels-Alder reaction, were found. In a Diels-Alder reaction, the cyclopentenone ring could potentially act as a dienophile, but specific examples, reactivity data, or stereochemical outcomes for this compound have not been reported.

Catalytic Transformations and Reaction Kinetics

The compound this compound has been identified as a product in the thermo-catalytic pyrolysis of citrus waste using a zeolite β, ammonium (B1175870) catalyst. rsc.orgrsc.org Kinetic parameters, including activation energies for the decomposition of biomass components (hemicellulose, cellulose, and lignin) during this process, have been calculated. rsc.orgrsc.org However, these kinetic studies describe the formation of the compound as part of a complex reaction mixture, not the kinetics of its own subsequent catalytic transformations. No data on the reaction kinetics of isolated this compound in any specific transformation could be located.

Table 1: Kinetic Parameters for Biomass Decomposition Leading to Products Including this compound (Data from the catalytic pyrolysis of Citrus limetta waste) rsc.orgrsc.org

| Component | Activation Energy (Ea) in kJ·mol⁻¹ | Frequency Factor (A) in min⁻¹ |

| Hemicellulose | 83.14 | 6.3 × 10⁴ |

| Cellulose | 108.08 | 9.4 × 10⁶ |

| Lignin | 124.71 | 2.6 × 10⁹ |

Elucidation of Reaction Mechanisms

There are no available mechanistic studies, either computational or experimental, that elucidate the reaction pathways for the electrophilic, nucleophilic, radical, or pericyclic reactions of this compound. While it is known to form during the hydrothermal liquefaction and pyrolysis of various biomass sources, the mechanisms of its formation are part of a complex network of degradation and recombination reactions of lignocellulosic components. researchgate.netresearchgate.netasme.org The specific mechanisms of its subsequent reactions remain uninvestigated in the reviewed literature.

Synthetic Utility and Applications of 2 Hydroxy 3 Propyl 2 Cyclopenten 1 One As a Chemical Building Block

Role in the Synthesis of Natural Products

The cyclopentenone core is a structural motif found in a wide array of natural products, many of which exhibit significant biological activity. Due to its substituted cyclopentenone framework, 2-Hydroxy-3-propyl-2-cyclopenten-1-one and its derivatives are strategic precursors in the total synthesis of several classes of natural products, most notably prostaglandins (B1171923) and jasmonates.

Prostaglandins are lipid compounds with diverse hormone-like effects in animals. nih.govnih.gov The cyclopentenone ring is a central feature of many prostaglandins, such as PGA1, PGA2, and PGJ2. nih.govnih.gov Synthetic strategies often involve the construction of this ring system early in the synthetic sequence. The 2-hydroxy-3-alkyl-2-cyclopenten-1-one scaffold provides a convergent point for the introduction of the two characteristic side chains of the prostaglandin (B15479496) structure. For instance, derivatives of 2-(ω-hydroxyheptyl)cyclopent-2-enones have been utilized in the synthesis of (±)-11-deoxyprostaglandins. rsc.org

Similarly, jasmonates, a class of plant hormones involved in regulating plant growth and development, are also based on a cyclopentanone (B42830) structure. ucl.ac.uk The synthesis of various jasmonoids, including methyl jasmonate, often proceeds through intermediates that are structurally related to this compound. ucl.ac.uk The functional groups on the cyclopentenone ring allow for stereoselective modifications to achieve the desired stereochemistry of the final natural product.

| Natural Product Class | Key Structural Motif | Relevance of this compound |

| Prostaglandins | Cyclopentenone ring | Serves as a key building block for the cyclopentane (B165970) core. nih.govnih.gov |

| Jasmonates | Cyclopentanone/ene framework | A valuable precursor for constructing the core structure of jasmonoids. ucl.ac.uk |

Precursor for Advanced Organic Intermediates

The chemical reactivity of this compound makes it an excellent precursor for a range of advanced organic intermediates. The presence of the ketone, alkene, and hydroxyl group allows for a variety of chemical transformations, leading to highly functionalized cyclopentane derivatives.

One common transformation is the asymmetric synthesis of functionalized cyclopentanones. nih.gov Through catalytic cascade reactions, it is possible to generate cyclopentanones with multiple contiguous stereocenters from simple starting materials. nih.gov The enone functionality of the cyclopentenone ring is susceptible to conjugate addition reactions, allowing for the introduction of various substituents at the 4-position. The hydroxyl group can direct stereoselective reductions or be used as a handle for further functionalization.

Furthermore, chiral synthons, which are enantiomerically pure compounds that can be incorporated into a larger molecule, can be derived from this compound. For example, chiral (3S)-[3-hydroxy-(E)-prop-1-enyl]cyclopentanone, a versatile synthon for natural product synthesis, can be prepared from chiral starting materials. rsc.org The ability to generate such chiral building blocks is of paramount importance in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals.

Derivatization for Novel Chemical Entities

The functional group array of this compound provides a platform for the synthesis of novel chemical entities through various derivatization strategies. The hydroxyl group can be acylated, alkylated, or silylated to introduce a wide range of functional groups. These modifications can dramatically alter the chemical and physical properties of the molecule, leading to new compounds with potentially interesting biological or material properties.

The ketone functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to further diversify the molecular scaffold. The α,β-unsaturated nature of the ketone also allows for Michael additions, expanding the range of possible derivatives. wikipedia.org

Recent research has also explored the photoinduced synthesis of α-amino ketones from α-hydroxy ketones and nitroarenes. acs.orgacs.org This methodology could potentially be applied to this compound to generate novel α-amino cyclopentenone derivatives, which are valuable structures in medicinal chemistry.

| Functional Group | Potential Derivatization Reactions |

| Hydroxyl Group | Acylation, Alkylation, Silylation, Oxidation |

| Ketone Group | Aldol Condensation, Wittig Reaction, Reduction, Grignard Addition |

| Alkene (Enone) | Michael Addition, Diels-Alder Reaction, Epoxidation, Dihydroxylation |

Application in Material Science Precursors

While the primary applications of this compound have been in the realm of fine chemical and natural product synthesis, its structural features suggest potential utility as a precursor in material science. The cyclopentenone ring, being a cyclic enone, can participate in polymerization reactions.

For instance, the alkene functionality could potentially undergo radical or transition-metal-catalyzed polymerization to form polymers with cyclopentanone units in the backbone. The hydroxyl and propyl groups would then serve as pendant groups that could be further modified to tune the properties of the resulting polymer.

Although specific examples of the use of this compound as a monomer in material science are not extensively documented in the literature, the general reactivity of cyclopentenones in polymerization reactions suggests this as a plausible area for future research and development. The synthesis of novel polymers with unique thermal and mechanical properties could be envisioned starting from this versatile building block.

Advanced Analytical Methodologies for Detection and Quantification of 2 Hydroxy 3 Propyl 2 Cyclopenten 1 One

Chromatographic Method Development

Chromatography is the cornerstone for the separation and analysis of individual components from complex mixtures. For a compound like 2-Hydroxy-3-propyl-2-cyclopenten-1-one, both liquid and gas chromatography techniques are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound and its analogs, reversed-phase (RP) HPLC is a common approach.

A typical RP-HPLC method for a similar compound, 2-Hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene), utilizes a C18 column. sielc.comnist.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, like water. sielc.comnist.govnih.gov An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the analyte is in a single ionic form and to improve peak shape. sielc.comnist.govnih.gov For applications where the HPLC system is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is preferred over phosphoric acid. sielc.comnist.govnih.gov The use of columns with smaller particle sizes, such as 3 µm, can lead to faster analysis times, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comnih.gov

A hypothetical HPLC method for this compound could be developed based on these principles. The increased hydrophobicity of the propyl group compared to the methyl group would likely result in a longer retention time on a C18 column under the same isocratic conditions. Therefore, the gradient or the organic solvent concentration in the mobile phase might need to be adjusted to achieve optimal separation and a reasonable analysis time.

Table 1: Illustrative HPLC Parameters for Cyclopentenone Analysis

| Parameter | Setting |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for flavor and aroma components like this compound. mdpi.com The NIST WebBook confirms the availability of GC data for this compound, indicating its amenability to this technique. nist.gov

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A variety of columns with different polarities can be used. For flavor profiling, non-polar columns (like those with a dimethylpolysiloxane stationary phase, e.g., DB-1 or HP-5) or columns with intermediate polarity are often employed. nist.gov The temperature of the GC oven is typically programmed to increase during the analysis, allowing for the separation of compounds with a wide range of boiling points.

For highly complex samples, such as coffee aroma, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govgcms.czmorressier.comuliege.be In GCxGC, two columns with different stationary phase selectivities are coupled in series. morressier.comuliege.be This results in a two-dimensional separation, which increases peak capacity and can separate compounds that co-elute in a one-dimensional GC analysis. gcms.czuliege.be Time-of-flight mass spectrometry (TOF-MS) is often paired with GCxGC, providing fast acquisition rates necessary for the narrow peaks produced. nih.govgcms.czmorressier.com

Table 2: Example GC-MS Parameters for Flavor Compound Analysis

| Parameter | Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 40°C (1 min hold), ramp at 5°C/min to 250°C (5 min hold) |

| Injector Temperature | 250°C |

| MS Transfer Line | 280°C |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 40-400 |

This table represents typical starting conditions for the analysis of volatile flavor compounds.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices, including food and beverages. foodsciencejournal.com It is particularly well-suited for the analysis of flavor compounds in coffee, a known source of cyclotene (B1209433) derivatives. gcms.czmorressier.comuliege.befoodsciencejournal.com

In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample. foodsciencejournal.com The analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed onto the GC column for analysis. foodsciencejournal.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a broad range of flavor compounds, fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often used. mdpi.com

HS-SPME-GC-MS is a common workflow for the analysis of coffee aroma and other complex food samples. gcms.czuliege.befoodsciencejournal.com This approach would be highly applicable for the determination of this compound in food products where it contributes to the flavor profile.

Sample Preparation and Derivatization Strategies

Sample preparation is a critical step to ensure that the analyte is in a suitable form for analysis and to remove interfering matrix components. For this compound, sample preparation strategies will vary depending on the analytical technique and the sample matrix.

For HPLC analysis, a simple dilution and filtration step may be sufficient for liquid samples. For solid samples, extraction with a suitable solvent, followed by filtration, would be necessary.

For GC analysis, derivatization is often employed for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. Derivatization can increase the volatility and thermal stability of the analyte, as well as improve its chromatographic peak shape. Common derivatization reactions for hydroxyl groups include:

Silylation: This involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether. mdpi.com

Acylation: The hydroxyl group can be converted to an ester using an acylating agent. For carbonyl compounds, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common strategy. mdpi.comresearchgate.net This reaction forms a PFB-oxime derivative, which is highly responsive to electron capture detection (ECD) and can be readily analyzed by GC-MS. mdpi.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and catalyst) must be optimized to ensure complete and reproducible derivatization. nih.gov

Method Validation and Quality Assurance

Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. sigmaaldrich.com The validation process involves evaluating several key performance characteristics, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and in guidelines for food analysis. sigmaaldrich.com

Key method validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 1.0 is desirable.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

These are general criteria and may vary depending on the specific application and regulatory requirements.

Interfacing with Mass Spectrometry for Enhanced Selectivity and Sensitivity

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides a high degree of selectivity and sensitivity. nih.gov It allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, as the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting positively charged ions are then separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum of a compound is a unique fingerprint that can be used for its identification by comparison with spectral libraries, such as the NIST Mass Spectral Library. The NIST WebBook provides an electron ionization mass spectrum for this compound, which can be used for its identification. nist.gov The fragmentation pattern in EI-MS would likely involve the loss of the propyl side chain and other characteristic cleavages of the cyclopentenone ring. A prominent fragment ion for 1-iodopropane (B42940) is the propyl cation ([C3H7]+) at m/z 43, which could also be expected in the mass spectrum of this compound. docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS): For LC-MS analysis, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the eluting compounds. gcms.cz These techniques are less energetic than EI and often result in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides even greater selectivity and structural information. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov This process can be used for highly selective and sensitive quantification in complex matrices through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The fragmentation of cyclopentenone derivatives in MS/MS can provide information about the substitution pattern on the ring. gcms.cz

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Currently, detailed and optimized synthetic routes specifically targeting 2-Hydroxy-3-propyl-2-cyclopenten-1-one are not extensively documented in publicly accessible scientific literature. The synthesis of its ethyl analog, 3-ethyl-2-hydroxy-2-cyclopenten-1-one, involves the hydrolysis of 3-ethyl-2-methoxy-2-cyclopenten-1-one. prepchem.com A similar strategy starting from a corresponding propyl-substituted methoxycyclopentenone could be a logical starting point for developing a reliable synthesis for this compound.

Future research should focus on developing and optimizing novel synthetic pathways that are both efficient and stereoselective. General methods for creating substituted cyclopentenones, such as those involving catalytic reactions of enones with aldehydes, could be adapted and refined for the specific synthesis of the propyl derivative. google.com Exploration into green chemistry principles for its synthesis would also be a valuable endeavor, potentially utilizing biomass-derived precursors to improve the sustainability of its production.

Advanced Spectroscopic Techniques for Dynamic Studies

The available spectroscopic data for this compound is limited, with basic mass spectrometry and gas chromatography data available from databases like the NIST WebBook. nist.govnist.gov

Table 1: Available Spectroscopic and Chromatographic Data

| Data Type | Description | Source |

|---|---|---|

| Mass Spectrum | Electron Ionization | NIST WebBook nist.gov |

Future research would greatly benefit from the application of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D-NMR experiments (such as COSY and HSQC), would be essential for the unambiguous structural elucidation and assignment of all proton and carbon signals. Dynamic NMR studies could also provide insights into the tautomeric equilibrium between the enol and its corresponding diketone form, a phenomenon observed in the related compound 2-hydroxy-3-methyl-2-cyclopenten-1-one. wikipedia.org Furthermore, techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy would yield valuable information about the vibrational modes of the molecule.

Multiscale Computational Modeling

There is a significant gap in the computational chemistry literature regarding this compound. While quantum mechanical studies have been performed on its methyl analog to determine tautomeric stability and interpret vibrational spectra, no such specific studies are available for the propyl derivative. researchgate.net

Future research should employ multiscale computational modeling to predict and understand its properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to:

Determine the most stable geometric conformations.

Calculate thermodynamic properties.

Predict spectroscopic signatures (IR, Raman, NMR).

Investigate the electronic structure and frontier molecular orbitals.

Molecular dynamics simulations could then be used to study the behavior of the molecule in different solvent environments and its interactions with potential biological targets.

Chemoinformatic Approaches for Structure-Function Prediction

Chemoinformatic tools offer a powerful way to predict the properties and potential activities of molecules based on their structure. For this compound, chemoinformatic approaches could be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models.

While some basic molecular descriptors are available in public databases, a dedicated chemoinformatic study is lacking. nih.gov Future work could involve:

Calculating a wide range of molecular descriptors (topological, electronic, steric).

Developing QSAR models to predict potential biological activities by comparing its structural features to known bioactive cyclopentenones. nih.govnih.gov

Utilizing its computed properties to predict its behavior in various systems, such as its potential as a flavor compound or its interaction with biological macromolecules.

Expanding Mechanistic Biological Research

The biological activities of this compound remain largely uninvestigated. While related cyclopentenone derivatives have been studied for their potential as anticancer agents and inhibitors of cell signaling pathways, this specific compound has not been the subject of such research. nih.govresearchgate.net

Future research should focus on screening for potential biological activities and elucidating the underlying mechanisms of action. This could include:

In vitro assays to test for cytotoxicity against various cancer cell lines.

Enzyme inhibition assays to identify potential molecular targets.

Reporter gene assays to determine effects on specific signaling pathways.

Should any significant biological activity be identified, further mechanistic studies would be warranted to understand how this compound interacts with biological systems at a molecular level.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethyl-2-hydroxy-2-cyclopenten-1-one |

| 3-ethyl-2-methoxy-2-cyclopenten-1-one |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Hydroxy-3-propyl-2-cyclopenten-1-one, and how can structural purity be validated?

- Answer : Synthesis typically involves cyclocondensation or hydroxylation of cyclopentenone derivatives. For structural validation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl and propyl substituents. Mass spectrometry (MS) and infrared (IR) spectroscopy can further verify molecular weight and functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve ambiguities .

Q. How can researchers determine the physicochemical properties of this compound when experimental data are limited?

- Answer : Use computational tools (e.g., QSPR models) to predict properties like logP, solubility, and vapor pressure. For empirical validation, conduct differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for volatility. Compare results with structurally analogous compounds (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one) to identify trends .

Q. What standardized protocols exist for preliminary toxicological screening of cyclopentenone derivatives like this compound?

- Answer : Follow OECD guidelines for acute oral toxicity (e.g., Test No. 423) and skin sensitization (e.g., Local Lymph Node Assay). Incorporate the Quantitative Risk Assessment for Fragrance Ingredients (QRA2) framework to model dose-response relationships . For environmental toxicity, use the Framework for Prioritizing Aquatic Risk Assessment to evaluate biodegradation and bioaccumulation .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity of this compound across studies be resolved?

- Answer : Perform meta-analysis to identify variables (e.g., cell lines, exposure durations) causing discrepancies. Validate findings using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Replicate experiments under standardized conditions, and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What computational models are effective for predicting the environmental fate of this compound?

- Answer : Deploy EPI Suite™ to estimate biodegradation half-lives and soil adsorption coefficients (Koc). For aquatic systems, use the USEtox™ model to assess ecotoxicity. Validate predictions with microcosm studies tracking degradation intermediates via LC-MS .

Q. How do stereoisomers of this compound influence its biological activity, and what analytical methods differentiate them?

- Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Test isolated isomers in bioassays (e.g., enzyme inhibition) to correlate stereochemistry with activity. Density Functional Theory (DFT) calculations can predict isomer-specific binding affinities .

Q. What strategies optimize the detection of this compound in complex matrices like biological fluids?

- Answer : Employ solid-phase extraction (SPE) for sample cleanup, followed by derivatization (e.g., silylation) to enhance GC-MS sensitivity. For quantification, use isotope dilution with deuterated analogs as internal standards. Validate method robustness via recovery studies and matrix-matched calibration .

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

- Answer : Use hepatic microsomal incubations with NADPH cofactors to identify Phase I metabolites. Characterize Phase II conjugates (e.g., glucuronides) via high-resolution LC-MS/MS. Compare metabolite profiles across species (e.g., human vs. rat hepatocytes) to infer interspecific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.